molecular formula C15H23BrN2O B1415482 4-bromo-N',N'-dibutylbenzohydrazide CAS No. 2197053-99-7

4-bromo-N',N'-dibutylbenzohydrazide

Cat. No.: B1415482
CAS No.: 2197053-99-7
M. Wt: 327.26 g/mol
InChI Key: OVTVPKGYZVCIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzoic acid N’,N’-dibutylhydrazide is an organic compound with the molecular formula C15H23BrN2O It is a derivative of 4-bromobenzoic acid, where the carboxyl group is converted to a hydrazide group with two butyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzoic acid N’,N’-dibutylhydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzoic acid.

    Formation of Acid Chloride: 4-Bromobenzoic acid is converted to 4-bromobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Hydrazide Formation: The 4-bromobenzoyl chloride is then reacted with N’,N’-dibutylhydrazine in the presence of a base such as pyridine to form 4-Bromobenzoic acid N’,N’-dibutylhydrazide.

Industrial Production Methods

While specific industrial production methods for 4-Bromobenzoic acid N’,N’-dibutylhydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzoic acid N’,N’-dibutylhydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles.

    Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and N’,N’-dibutylhydrazine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Yields 4-bromobenzoic acid and N’,N’-dibutylhydrazine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

4-Bromobenzoic acid N’,N’-dibutylhydrazide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the development of new materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromobenzoic acid N’,N’-dibutylhydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic acid: The parent compound, differing by the presence of a carboxyl group instead of the hydrazide group.

    4-Bromobenzoyl chloride: An intermediate in the synthesis of 4-Bromobenzoic acid N’,N’-dibutylhydrazide.

    N’,N’-Dibutylhydrazine: The hydrazine derivative used in the synthesis.

Uniqueness

4-Bromobenzoic acid N’,N’-dibutylhydrazide is unique due to the presence of both the bromine atom and the dibutylhydrazide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N',N'-dibutylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-3-5-11-18(12-6-4-2)17-15(19)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTVPKGYZVCIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)NC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N',N'-dibutylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-bromo-N',N'-dibutylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-bromo-N',N'-dibutylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-bromo-N',N'-dibutylbenzohydrazide
Reactant of Route 5
4-bromo-N',N'-dibutylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
4-bromo-N',N'-dibutylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.